1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine
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Overview
Description
1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine is a complex organic compound that features a unique combination of fluorinated phenyl, pyrimidine, azetidine, and pyrazolo[1,5-a]pyrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine typically involves multiple steps:
Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring, which is achieved by reacting 4-fluoroaniline with a suitable fluorinated pyrimidine precursor under controlled conditions.
Azetidine Ring Formation: The azetidine ring is then introduced through a cyclization reaction involving the pyrimidine intermediate and an appropriate azetidine precursor.
Pyrazolo[1,5-a]pyrazine Formation: The final step involves the formation of the pyrazolo[1,5-a]pyrazine ring, which is achieved by reacting the azetidine intermediate with a pyrazole derivative under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This typically includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine and pyrazolo[1,5-a]pyrazine moieties.
Reduction: Reduction reactions can occur at the pyrimidine and fluorophenyl groups.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the fluorinated phenyl and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or hydrogenated products.
Scientific Research Applications
1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Pharmacology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Industrial Applications: It may be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpropanamide
- N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide
- N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide
Uniqueness
1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine is unique due to its specific combination of fluorinated phenyl, pyrimidine, azetidine, and pyrazolo[1,5-a]pyrazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrazolo[1,5-a]pyrazin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N7/c1-27(19-16-6-7-26-29(16)9-8-23-19)15-10-28(11-15)20-17(22)18(24-12-25-20)13-2-4-14(21)5-3-13/h2-9,12,15H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYXSIIZXGAZKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=NC(=C2F)C3=CC=C(C=C3)F)C4=NC=CN5C4=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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